molecular formula C7H12ClNO2 B13192663 Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride

Cat. No.: B13192663
M. Wt: 177.63 g/mol
InChI Key: FHEYYGIMTBLPEL-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[310]hexane-3-carboxylate hydrochloride is a heterocyclic compound that features a bicyclic structure with nitrogen as a part of the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves the cyclopropanation of alpha-diazoacetates. One common method utilizes Ru(II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound often involve scalable cyclopropanation reactions. The use of transition metal catalysts, such as Ru(II), allows for efficient and high-yield synthesis. The process is optimized for large-scale production by controlling reaction conditions, such as temperature, pressure, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The bicyclic structure allows it to fit into the active sites of enzymes, thereby altering their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-4-2-5(4)8-6;/h4-6,8H,2-3H2,1H3;1H

InChI Key

FHEYYGIMTBLPEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC2N1.Cl

Origin of Product

United States

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